beta-Peltatin A methyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23978-65-6 |
|---|---|
Molecular Formula |
C23H24O8 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(5aR,8aR,9R)-4-methoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C23H24O8/c1-25-15-6-11(7-16(26-2)21(15)28-4)18-13-8-17-22(31-10-30-17)20(27-3)14(13)5-12-9-29-23(24)19(12)18/h6-8,12,18-19H,5,9-10H2,1-4H3/t12-,18+,19-/m0/s1 |
InChI Key |
BFKORKXLSJUYSS-RQUSPXKASA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC)COC3=O |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)OC)COC3=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC)COC3=O |
Other CAS No. |
38943-35-0 23978-65-6 |
Synonyms |
eta-peltatin A methyl ether beta-peltatin-B-methyl ethe |
Origin of Product |
United States |
Natural Occurrence and Isolation
Plant Sources and Geographical Distribution
The following subsections describe the key plant species known to produce beta-Peltatin (B125547) A methyl ether.
Linum nodiflorum, a member of the flax family, is a known source of lignans (B1203133). Research has led to the isolation and characterization of S-Adenosyl-L-methionine:beta-peltatin 6-O-methyltransferase from cell suspension cultures of this plant. researchgate.net This enzyme is responsible for the formation of beta-peltatin-A methylether by methylating the 6-OH group of beta-peltatin. researchgate.net
Geographical Distribution: The native range of Linum nodiflorum extends from southeastern France eastward to Western Asia and includes parts of North Africa. kew.org It is found in countries such as Albania, Bulgaria, Cyprus, Greece, Iran, Iraq, Italy, Lebanon-Syria, Libya, and Palestine. kew.orgwikimedia.org This annual plant typically grows in subtropical biomes, favoring open, dry habitats like grasslands and areas with limestone rocks. kew.orgosogovonature.comcretanflora.com
Beta-peltatin-A-methylether has been identified in Juniperus phoenicea, commonly known as the Phoenicean juniper. researchgate.net This evergreen shrub or small tree is a characteristic species of the Mediterranean landscape. wikipedia.orgwordpress.com
Geographical Distribution: Juniperus phoenicea is found throughout the Mediterranean region. wikipedia.org Its range spans from Portugal and Morocco in the west to Italy, Turkey, and Lebanon in the east. wikipedia.orgeuropa.eu It also grows on the Canary Islands, Madeira, and in western Saudi Arabia near the Red Sea. wikipedia.orgwordpress.com The species is adaptable, growing from sea level on coastal dunes to altitudes of up to 2,400 meters in the Atlas Mountains. wikipedia.orgeuropa.eu
The genus Bursera is a significant source of lignans, including beta-Peltatin A methyl ether. Specifically, the compound has been successfully isolated from Bursera fagaroides. researchgate.netmdpi.comnih.gov A chemical study of B. fagaroides characterized 19 different lignans, with beta-peltatin-A-methylether listed among them. mdpi.com
Geographical Distribution: The genus Bursera encompasses over 100 species of trees and shrubs primarily distributed in the tropical and subtropical regions of the Americas. asucculent.comwikipedia.orgbritannica.combritannica.com The center of its diversity is in Mexico. britannica.combritannica.comresearchgate.net Bursera fagaroides, also known as torchwood, is native to the southwestern United States and northwestern Mexico, often found in dry, rocky areas. asucculent.com Bursera simaruba, the gumbo-limbo tree, is found throughout the Caribbean and coastal areas of Mexico and Central America. asucculent.com
Beta-peltatin has been reported in Thujopsis dolabrata, also known as Hiba arborvitae. nih.govbiosciencedbc.jp This evergreen conifer is the sole species in its genus and is noted for its unique, bold foliage. wikipedia.orgseattlejapanesegarden.org
Geographical Distribution: Thujopsis dolabrata is endemic to Japan. wikipedia.orgseattlejapanesegarden.orgmissouribotanicalgarden.org It grows in cool, moist forested areas. seattlejapanesegarden.orgmissouribotanicalgarden.org Two varieties are recognized: var. dolabrata in central and southern Japan, and var. hondai in the northern part of the country. wikipedia.orgseattlejapanesegarden.orgtreesandshrubsonline.org
This compound has been isolated from the roots of Anthriscus sylvestris, commonly known as cow parsley or wild chervil. rug.nlnih.govrug.nl It was one of several lignans identified in a methanolic extract of the plant. nih.gov
Geographical Distribution: Anthriscus sylvestris is native to Europe, western Asia, and northwestern Africa. wikipedia.orgkew.org Its native range covers temperate Eurasia from the Atlantic to Japan and extends south to the mountains of tropical Africa. kew.orgtheferns.info The plant has also been introduced to North America, where it is considered an invasive species in some areas. wikipedia.orgidseed.orgnativeplanttrust.org It thrives in a variety of habitats, including meadows, hedgerows, and disturbed areas like roadsides. wikipedia.orgidseed.org
The genus Podophyllum is well-known for producing cytotoxic lignans, most notably podophyllotoxin (B1678966). While direct isolation of this compound from Podophyllum peltatum (Mayapple) is not explicitly detailed in the searched literature, the plant is a major source of structurally related compounds that serve as precursors in lignan (B3055560) biosynthesis.
Geographical Distribution: Podophyllum peltatum is a perennial plant widespread across eastern North America. natureserve.orgwisc.eduwikipedia.org Its range extends from Quebec and Ontario in Canada, south to Florida, and west to Texas and Minnesota in the United States. natureserve.orgunc.edu It typically grows in colonies in rich, deciduous forests, on riverbanks, and in shady fields. natureserve.orgwisc.eduunc.edu
Data Tables
Table 1: Plant Sources of this compound and Related Compounds
| Plant Species | Family | Compound Status | Geographical Distribution Summary |
| Linum nodiflorum | Linaceae | Synthesizing enzyme isolated | Southeastern Europe, Western Asia, North Africa kew.orgwikimedia.org |
| Juniperus phoenicea | Cupressaceae | Isolated | Mediterranean Region wikipedia.orgeuropa.eu |
| Bursera fagaroides | Burseraceae | Isolated | Southwestern US, Northwestern Mexico asucculent.com |
| Thujopsis dolabrata | Cupressaceae | Related compounds reported | Endemic to Japan wikipedia.orgmissouribotanicalgarden.org |
| Anthriscus sylvestris | Apiaceae | Isolated | Europe, Western Asia, Northwestern Africa wikipedia.orgkew.org |
| Podophyllum peltatum | Berberidaceae | Source of related lignans | Eastern North America natureserve.orgwikipedia.org |
Other genera (e.g., Diphylleia, Dysosma, Catharanthus, Polygala, Haplophyllum, Hernandia)
This compound belongs to the broader family of podophyllotoxins and related lignans, which are distributed across a variety of plant genera. nih.gov While its presence is well-documented in certain species, its occurrence in other genera is often inferred from the presence of structurally similar lignans.
Diphylleia : Species within this genus, such as Diphylleia sinensis, are known sources of various lignans including podophyllotoxin, diphyllin, and 4'-demethylpodophyllotoxin. nih.gov While this compound is not explicitly named in all studies of this genus, the presence of its precursors, α-peltatin and β-peltatin, is noted in related genera, suggesting its potential occurrence. researchgate.net
Dysosma : The genus Dysosma, particularly Dysosma versipellis, is a rich source of aryltetralin-type lignans like podophyllotoxin, deoxypodophyllotoxin (B190956), and diphyllin. mdpi.comacs.org The phytochemical profile of this genus makes it a plausible, though not definitively confirmed, source of this compound. nih.govresearchgate.netscilit.com
Catharanthus : Catharanthus roseus is renowned for its production of terpenoid indole (B1671886) alkaloids, such as vinblastine (B1199706) and vincristine. botanyjournals.commdpi.com While its phytochemical profile is extensive and includes various phenolic compounds, the specific isolation of this compound from this genus is not prominently reported in available research. d-nb.infospringermedizin.deresearchgate.net The plant does, however, produce a wide array of secondary metabolites, including other classes of phenolics. d-nb.info
Polygala : The Polygala genus is known to contain a variety of secondary metabolites, including lignans. nih.gov The presence of related compounds makes it a candidate for containing this compound, although direct isolation from this genus is not extensively documented.
Haplophyllum : Various species of Haplophyllum have been shown to contain lignans, coumarins, and alkaloids. nih.gov For example, Haplophyllum tuberculatum yields lignans such as justicidin-A. mdpi.comekb.egnih.gov The presence of a diverse range of lignans within this genus suggests the potential for finding this compound. nih.gov
Hernandia : The genus Hernandia, including species like Hernandia ovigera, is a known source of aryltetralin lactone type lignans. thieme-connect.comwikipedia.orgtropicaltimber.infopngplants.org Research on the seeds of H. ovigera has led to the isolation of several lignans, and hernandin, a derivative of deoxypodophyllotoxin, was first isolated from this species. nih.govnih.gov
Table 1: Lignan Occurrence in Selected Genera This table summarizes the presence of this compound or related lignans in the specified plant genera based on available scientific literature.
| Genus | Presence of this compound | Presence of Related Lignans (e.g., Podophyllotoxin, Peltatins) | References |
|---|---|---|---|
| Diphylleia | Not explicitly confirmed, but plausible | Yes (Podophyllotoxin, Diphyllin, Peltatins) | nih.govresearchgate.net |
| Dysosma | Not explicitly confirmed, but plausible | Yes (Podophyllotoxin, Deoxypodophyllotoxin) | mdpi.comacs.orgscilit.com |
| Catharanthus | Not prominently reported | Yes (Other phenolic compounds) | mdpi.comd-nb.info |
| Polygala | Not explicitly confirmed, but plausible | Yes (General lignans) | nih.gov |
| Haplophyllum | Not explicitly confirmed, but plausible | Yes (Eudesmin, Justicidin-A) | nih.govnih.gov |
| Hernandia | Not explicitly confirmed, but plausible | Yes (Hernandin, other aryltetralin lactones) | nih.govthieme-connect.comnih.gov |
Methodologies for Extraction and Isolation from Plant Materials
The isolation of this compound from plant matrices involves a multi-step process that begins with extraction to separate the compound from the solid plant material, followed by purification to isolate it from other co-extracted substances.
Solvent Extraction Techniques
The initial step in isolating lignans from plant material is typically solvent extraction. The choice of solvent is critical and depends on the polarity of the target compound. For lignans like this compound, which are moderately polar, various organic solvents are employed.
Commonly used solvents for lignan extraction include methanol (B129727), ethanol, acetone, and chloroform. nih.govresearchgate.net Often, a sequential extraction process is used. This may involve an initial extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and other non-polar compounds, a process known as defatting. mdpi.com Following this, the defatted plant material is extracted with a more polar solvent, such as methanol or a dichloromethane/methanol mixture, to solubilize the lignans. nih.govgoogle.com The selection of the solvent system is crucial for maximizing the yield of the desired compounds. For instance, methanol has been shown to be an effective solvent for extracting phenolic compounds from various plant materials. scielo.br
Chromatographic Purification Strategies
Following solvent extraction, the resulting crude extract contains a mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this complex mixture.
Column chromatography is a fundamental and widely used method for the preparative separation of compounds from plant extracts. In this technique, the crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.
Separation occurs based on the differential affinities of the compounds in the extract for the stationary and mobile phases. Compounds with a higher affinity for the stationary phase move down the column more slowly, while those with a higher affinity for the mobile phase move more quickly. By collecting the eluent in fractions, the different components can be isolated. The fractions are typically monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. It is used for both analytical quantification and preparative isolation of compounds.
In HPLC, the crude or partially purified extract is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through under high pressure. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the separation of lignans. nih.gov The components are separated based on their relative polarity. As the compounds elute from the column, they are detected by a detector (e.g., UV-Vis), and the corresponding fractions can be collected. Preparative HPLC can be used to obtain highly pure samples of this compound. researchgate.net
Cell Culture Systems for Compound Production
The reliance on whole plants for the production of valuable secondary metabolites like this compound can be limited by geographical, seasonal, and environmental factors. Plant cell culture technology offers a promising alternative for a consistent and controlled supply of these compounds.
Research has demonstrated that cell and organ cultures of certain plant species can produce significant quantities of lignans. Notably, root cultures of Linum flavum have been shown to produce and accumulate this compound. connectedpapers.comacs.org Furthermore, cell suspension cultures of Linum nodiflorum are also known to accumulate aryltetralin lignans. In these cultures, the biosynthesis of related compounds involves the methylation of β-peltatin to form this compound, a reaction catalyzed by the enzyme S-Adenosyl-L-methionine:beta-peltatin 6-O-methyltransferase. researchgate.net The activity of this specific enzyme has been isolated and characterized from these cell cultures, confirming the biosynthetic pathway at a biochemical level. researchgate.net
Linum nodiflorum Cell Suspension Cultures
Cell suspension cultures of Linum nodiflorum have been identified as a significant system for studying the biosynthesis of aryltetralin lignans, including the formation of this compound. Research has successfully isolated and characterized a key enzyme from these cultures: S-adenosyl-L-methionine:beta-peltatin 6-O-methyltransferase. researchgate.net This enzyme is responsible for the specific methylation of beta-peltatin at the 6-OH group to form beta-peltatin-A methyl ether. researchgate.net
This enzymatic reaction is considered a crucial step in the biosynthetic pathway leading to more complex lignans like 6-methoxypodophyllotoxin. researchgate.netresearchgate.net The activity of beta-peltatin 6-O-methyltransferase in the cell cultures has been shown to correlate with the production of these downstream lignans. Studies have determined that the highest specific activity of this enzyme occurs on the seventh day of the culture period, which corresponds with the peak accumulation of 6-methoxypodophyllotoxin between days seven and twelve. researchgate.net
Furthermore, the productivity of these cultures can be significantly influenced by the use of elicitors. When treated with synthetic elicitors such as coronalon and indanoyl-isoleucine, the activity of beta-peltatin 6-O-methyltransferase was increased up to 14.6-fold, leading to a more than tenfold increase in the production of 6-methoxypodophyllotoxin. nih.govresearchgate.net
Table 1: Enzyme Activity in Linum nodiflorum Cell Suspension Cultures
| Enzyme | Function | Optimal Conditions | Elicitor Effect |
|---|
Linum flavum Root Cultures
Root cultures of Linum flavum have been established as a notable source for the direct isolation of this compound. nih.govacs.orgconnectedpapers.com Chromatographic analysis of extracts from these root cultures revealed the presence of the compound, which was responsible for high cytotoxic activity observed in the extracts. nih.gov
Table 2: Lignan Production in Linum flavum Root Cultures
| Compound | Yield (% of Dry Mass) | Influencing Factors |
|---|---|---|
| This compound | 1% | 2,4-D concentration in the medium. nih.gov |
Callus Culture Systems
Callus culture systems, along with cell suspension cultures, derived from various Linum species are recognized for their capacity to produce cytotoxic aryltetralin lignans. nih.gov Species from the Syllinum section of the Linum genus, particularly Linum flavum and Linum nodiflorum, have been the focus of such biotechnological production strategies. nih.gov
These undifferentiated plant cell cultures provide an alternative to sourcing compounds from whole plants, offering a controlled environment for production that is independent of geographical and seasonal constraints. elsevierpure.com While research often focuses on the accumulation of downstream products like podophyllotoxin and 6-methoxypodophyllotoxin, the biosynthetic pathways in these callus systems inherently involve precursors such as this compound. researchgate.net The establishment of callus cultures is a fundamental step in developing liquid suspension cultures, which are then used for scaled-up production and detailed biosynthetic studies. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| 5'-demethoxy-MPTOX |
| 6-methoxypodophyllotoxin (MPTOX) |
| beta-Peltatin |
| This compound |
| Coniferin |
| Coronalon |
| Indanoyl-isoleucine |
| Methyl jasmonate |
Biosynthesis and Enzymology
Biosynthetic Pathway Elucidation
Beta-peltatin (B125547) A methyl ether is a naturally occurring lignan (B3055560) found in various plant species, including Linum flavum, Juniperus sabina, and Juniperus thurifera. nih.govnih.gov Its formation represents a specific step within the broader and complex lignan biosynthetic pathway. This pathway is responsible for the production of a wide array of aryltetralin lignans (B1203133), a class of compounds with significant biological activities.
The biosynthesis of beta-peltatin A methyl ether is a key methylation reaction that occurs downstream of the formation of core lignan structures. It is positioned as a crucial step in the metabolic branch leading to the synthesis of more complex lignans, such as 6-methoxypodophyllotoxin. ebi.ac.ukresearchgate.net The production of this compound has been observed in root cultures of Linum flavum, where it can accumulate to significant levels, constituting up to 1% of the dry mass. nih.gov
The immediate precursor to this compound is beta-peltatin . ebi.ac.ukresearchgate.net Beta-peltatin itself is an intermediate in the lignan pathway, derived from earlier precursors. One of the key upstream intermediates is deoxypodophyllotoxin (B190956) . researchgate.netresearchgate.net The lignan biosynthetic pathway is branched, and deoxypodophyllotoxin serves as a critical juncture, where it can be directed towards the synthesis of either podophyllotoxin (B1678966) or beta-peltatin. researchgate.net The conversion of deoxypodophyllotoxin to beta-peltatin is a necessary prerequisite for the subsequent formation of this compound.
| Precursor/Intermediate | Role in the Biosynthesis of this compound |
| Deoxypodophyllotoxin | An early precursor in the lignan pathway that can be converted to beta-peltatin. researchgate.netresearchgate.net |
| Beta-peltatin | The direct substrate that is methylated to form this compound. ebi.ac.ukresearchgate.net |
This compound is not an end-product of the biosynthetic pathway but rather serves as an intermediate in the formation of other lignans. Specifically, it is a putative intermediate in the biosynthesis of 6-methoxypodophyllotoxin . ebi.ac.ukresearchgate.net The formation of this compound from beta-peltatin is considered a key step in the pathway that ultimately yields 6-methoxypodophyllotoxin. ebi.ac.ukresearchgate.net This is particularly relevant in species like Linum nodiflorum, which accumulate significant amounts of aryltetralin lignans such as 6-methoxypodophyllotoxin. researchgate.net The highest accumulation of 6-methoxypodophyllotoxin in Linum nodiflorum cell cultures has been observed to correlate with the peak activity of the enzyme responsible for the synthesis of this compound. ebi.ac.ukresearchgate.net
Metabolic Engineering and Biotechnological Production Strategies
The limited availability of this compound from natural sources has spurred interest in developing biotechnological production platforms.
Enhancement of Biosynthesis in Plant Cell Cultures
Plant cell cultures offer a promising alternative for the production of valuable secondary metabolites like aryltetralin lignans. Cell suspension cultures of various Linum species, including Linum flavum, have been shown to produce this compound acs.org. The production of these compounds can be influenced by various factors, and optimizing culture conditions is a key strategy for enhancing yields. For instance, the highest specific activities of beta-peltatin 6-O-methyltransferase in Linum nodiflorum suspension cultures were observed on the seventh day of the culture period, which correlated with the highest levels of 6-methoxypodophyllotoxin production between days 7 and 12 ebi.ac.uk. This highlights the importance of understanding the temporal dynamics of enzyme activity and product accumulation for optimizing production in cell cultures.
Transcriptomic Analysis of Producing Plants (e.g., Thujopsis dolabrata)
Thujopsis dolabrata var. hondae is a known accumulator of podophyllotoxin derivatives, including deoxypodophyllotoxin and this compound nih.govjst.go.jp. To elucidate the genetic underpinnings of this accumulation, a de novo transcriptome analysis of the young needles of this plant was performed. This study aimed to identify the sequences of putative O-methyltransferases, cytochrome P450s, and 2-oxoglutarate dependent dioxygenases, as these enzyme families are known to be responsible for the formation of podophyllotoxin-related compounds nih.govjst.go.jp. The transcriptomic data provides a valuable genetic resource for identifying the specific genes involved in the biosynthesis of this compound and for future metabolic engineering efforts to produce these compounds in heterologous systems nih.govjst.go.jp. Researchers have also characterized two O-methyltransferases from Thujopsis dolabrata var. hondae that are involved in lignan biosynthesis, providing further insight into the specific enzymes of this plant researchmap.jpresearchgate.net.
Chemical Synthesis and Structural Modification
Total Synthesis Approaches for Beta-Peltatin (B125547) A Methyl Ether
The complete synthesis of beta-peltatin A methyl ether from simple starting materials has been a subject of investigation, with various strategies developed to control the stereochemistry of the molecule.
The stereoselective synthesis of this compound is critical as its biological activity is often dependent on the specific three-dimensional arrangement of its atoms. One notable enantioselective synthesis has been reported, highlighting a streamlined approach to constructing the core cyclolignan structure. This method utilizes an enantioselective hydrogenation of a tetrasubstituted olefin as a key step to establish the desired stereochemistry early in the synthetic sequence.
The synthesis of various stereoisomers, including enantiomers and diastereoisomers, is essential for understanding the stereochemical requirements for biological activity. While specific details on the synthesis of all possible stereoisomers of this compound are not extensively documented in a single source, the synthesis of (±)-β-peltatin-A methyl ether has been achieved. This racemic synthesis provides a mixture of both enantiomers, which can then be separated or tested as a mixture. The synthesis involved the construction of the phenyltetralin lignan (B3055560) framework with a 2,3-trans, 3,4-cis configuration.
The synthesis of analogues of this compound allows for the exploration of how structural changes impact its properties. While the specific synthesis of "iso-beta-Peltatin O-methyl ether" is not prominently detailed in the reviewed literature, the synthesis of related non-enolizable α- and β-peltatin derivatives has been reported. These syntheses involve the reaction of the lactone enolates of the corresponding TBDMS-protected peltatins with electrophiles like methyl iodide. This general strategy could potentially be adapted to create various analogues with modifications at the C-2 position of the lactone ring.
Semi-Synthesis from Precursors or Related Lignans (B1203133)
Semi-synthetic approaches, which utilize readily available natural products as starting materials, offer a more efficient route to this compound and its derivatives. Deoxypodophyllotoxin (B190956), a related and more abundant lignan, is a known biosynthetic precursor to β-peltatin. This natural pathway suggests that a chemical conversion is feasible.
Furthermore, the direct enzymatic conversion of β-peltatin to β-peltatin A methyl ether has been demonstrated. An O-methyltransferase isolated from Linum nodiflorum cell suspension cultures can effectively transfer a methyl group from S-adenosyl-L-methionine to the phenolic hydroxyl group of β-peltatin, yielding β-peltatin A methyl ether. researchgate.net This enzymatic approach represents a highly specific and efficient semi-synthetic route.
Design and Synthesis of Structural Analogues and Derivatives
The design and synthesis of structural analogues are pivotal for elucidating the structure-activity relationships (SAR) of this compound. By systematically modifying different parts of the molecule, researchers can identify the key functional groups and structural motifs responsible for its biological effects.
While extensive SAR studies specifically focused on this compound are not broadly published, the general principles of SAR in the podophyllotoxin (B1678966) class of lignans provide valuable insights. For many lignans of this type, the stereochemistry at the C-1, C-2, and C-3 positions, as well as the nature and substitution pattern of the aromatic rings, are crucial for cytotoxicity.
The synthesis of non-enolizable derivatives of α- and β-peltatin, where the hydrogen at the C-2 position is replaced, represents a key modification for SAR studies. These modifications can impact the chemical reactivity and biological activity of the molecule. For instance, the introduction of a methyl group at the C-2 position of the corresponding silyl-protected β-peltatin has been achieved. Such modifications can provide valuable data on the importance of this position for biological activity.
Synthesis of Prodrugs and Pro-moieties (Preclinical Focus)
The development of prodrugs from natural products is a critical strategy to enhance therapeutic properties, such as altering the mechanism of action, improving solubility, and increasing bioavailability. While specific preclinical studies on prodrugs derived directly from this compound are not extensively documented in publicly available literature, the synthetic strategies employed for its parent compound, podophyllotoxin, provide a comprehensive blueprint for this chemical class. The semi-synthesis of clinically important drugs, such as etoposide (B1684455) and teniposide (B1684490), from podophyllotoxin serves as the foremost example of creating prodrugs from podophyllotoxin-type lignans. pharmacophorejournal.comnih.gov These modifications fundamentally change the biological activity of the parent molecule, shifting it from a microtubule inhibitor to a topoisomerase II inhibitor. wikipedia.orgpharmacophorejournal.com
A primary modification involves the introduction of a glycosidic moiety at the C-4 position of the lignan skeleton. pharmacophorejournal.com This glycosylation, combined with demethylation at the 4'-position of the E-ring, is a hallmark of this prodrug strategy. mdpi.com Further derivatization of these glycosylated compounds can be undertaken to attach pro-moieties designed to improve specific pharmaceutical characteristics, such as water solubility.
Glycosylation of the Podophyllotoxin Skeleton
The key step in creating etoposide and teniposide is the attachment of a glucose derivative to the 4'-demethylated scaffold. The synthesis first requires the selective demethylation of podophyllotoxin at the 4' position, followed by epimerization to yield the crucial intermediate, 4'-demethyl-epipodophyllotoxin. researchgate.net
The glycosylation is typically achieved by reacting 4'-demethyl-epipodophyllotoxin with a suitably protected glucopyranose derivative. google.com For instance, a common reactant is 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose. The condensation reaction is facilitated by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethane (B1200692) sulfonate (TMSOTf) or trifluoroboran etherate (BF₃•Et₂O), in an organic solvent at low temperatures. google.comnih.gov Following the coupling reaction, the protecting groups on the sugar moiety are removed to yield the final glycoside. google.com
The table below outlines the generalized synthetic pathway for creating podophyllotoxin glycoside prodrugs like etoposide.
| Precursor | Key Intermediate | Reactant (Pro-moiety source) | Key Reaction Step | Resulting Prodrug | Purpose of Modification |
|---|---|---|---|---|---|
| Podophyllotoxin | 4'-Demethyl-epipodophyllotoxin | Protected Glucopyranose (e.g., 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose) | Lewis acid-catalyzed condensation (Glycosylation) | Etoposide | Alter mechanism of action (Topoisomerase II inhibition) |
| Podophyllotoxin | 4'-Demethyl-epipodophyllotoxin | Protected Thienylidene Glucoside | Lewis acid-catalyzed condensation (Glycosylation) | Teniposide | Alter mechanism of action (Topoisomerase II inhibition) |
Synthesis of Water-Soluble Pro-moieties
A significant challenge with etoposide is its poor water solubility, which complicates its formulation. To overcome this, a phosphate (B84403) ester prodrug, known as etoposide phosphate (Etopophos), was developed. bms.comnih.gov This compound is a classic example of adding a pro-moiety to an existing drug to enhance its pharmaceutical properties. Etoposide phosphate is highly water-soluble and is rapidly and completely converted in vivo to the active etoposide by endogenous phosphatases. fda.govnih.gov
The synthesis involves the phosphorylation of the free 4'-phenolic hydroxyl group of etoposide. This creates a phosphate ester that dramatically increases the aqueous solubility of the compound.
The following table summarizes the synthesis of this second-generation prodrug.
| Precursor Drug | Pro-moiety | Key Reaction Step | Resulting Prodrug | Purpose of Modification |
|---|---|---|---|---|
| Etoposide | Phosphate group | Phosphorylation of the 4'-hydroxyl group | Etoposide Phosphate (Etopophos) | Increase water solubility for improved formulation |
These established synthetic routes for modifying podophyllotoxin highlight the robust preclinical strategies available for this class of lignans. The focus is on targeted chemical alterations—such as glycosylation and phosphorylation—to create prodrugs with fundamentally different mechanisms of action or significantly improved pharmaceutical profiles.
Preclinical Pharmacological and Biological Activities
Cytotoxic and Antineoplastic Activities (in vitro and in vivo Animal Models)
Beta-Peltatin (B125547) A methyl ether has demonstrated cytotoxic activity against a panel of human cancer cell lines. researchgate.netmdpi.com Its efficacy has been documented in cell lines derived from various cancer types, including prostate (LNCaP), epidermoid carcinoma (A431, KB), breast (ZR-75-1, BC1), colon (Col 2, HT), lung (Lu 1), melanoma (Mel 2), and glioblastoma (U373). researchgate.netmdpi.com Lignans (B1203133) isolated from Bursera fagaroides var. fagaroides, including beta-Peltatin A methyl ether, were also found to be active against the PC-3 prostate cancer cell line. mdpi.com
Table 1: Documented Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type |
|---|---|
| A431 | Epidermoid Carcinoma |
| BC1 | Breast Cancer |
| Col 2 | Colon Cancer |
| HT | Colon Cancer |
| KB | Epidermoid Carcinoma |
| LNCaP | Prostate Cancer |
| Lu 1 | Lung Cancer |
| Mel 2 | Melanoma |
| PC-3 | Prostate Cancer |
| U373 | Glioblastoma |
| ZR-75-1 | Breast Cancer |
The in vivo antineoplastic potential of this compound has been evaluated in preclinical animal models. Specifically, the compound has been reported to exhibit antitumor activity in the WA16 tumor system. researchgate.netmdpi.com While other related lignans have shown activity against the P388 lymphocytic leukemia cell line, the specific activity of this compound against this particular model is less clearly defined in the available literature. mdpi.com
Structure-Activity Relationships (SAR)
Influence of Specific Structural Moieties on Activity (e.g., Methyl Ether, Lactone Ring Configuration)
The biological activity of this compound is intrinsically linked to its specific chemical structure. The core aryltetralin lignan (B3055560) scaffold, which includes a fused lactone ring system, is fundamental to its cytotoxic properties. semanticscholar.org This lactone ring is a conserved feature in many active podophyllotoxins.
The presence and position of the methyl ether groups also play a significant role in modulating activity. This compound is the 5-methyl ether derivative of β-peltatin. nih.gov Studies investigating the structure-activity relationships of peltatins have suggested that such ether derivatives may be biologically less active than their parent compounds, α-peltatin and β-peltatin, which possess a free hydroxyl group at the corresponding position. nih.gov This indicates that the methyl ether moiety at this position might slightly diminish the compound's cytotoxic potency compared to its hydroxylated precursor.
Comparison with Related Lignans (e.g., Podophyllotoxin (B1678966), Alpha-Peltatin, Deoxypodophyllotoxin)
The activity of this compound is best understood in comparison to other structurally related lignans.
Podophyllotoxin : As the parent compound of this class, podophyllotoxin is a potent tubulin assembly inhibitor. This compound shares this mechanism but differs in the substitution pattern on the B-ring of the lignan structure. semanticscholar.orgnih.gov
Alpha-Peltatin and Beta-Peltatin : These compounds are the direct precursors to this compound and are themselves known for significant antitumor and antiviral activities. researchgate.netnih.gov As noted, the methylation of the phenolic hydroxyl group to form this compound may result in a reduction of biological activity compared to the parent peltatins. nih.gov
Deoxypodophyllotoxin (B190956) : This lignan is another widely distributed and biologically active analogue. semanticscholar.org Like this compound, it demonstrates cytotoxic activities. Comparative studies on various lignans against Giardia lamblia showed that compounds like 5′-desmethoxy-β-peltatin-A-methylether and podophyllotoxin had comparable, potent inhibitory effects, highlighting the potent bioactivity within this chemical class. nih.govresearchgate.net
Impact of Stereochemistry on Biological Activity
Stereochemistry, the specific three-dimensional arrangement of atoms, is a critical determinant of the biological activity of natural products. mdpi.com For this compound, the defined stereochemistry at its chiral centers, designated as (5aR,8aR,9R) in its IUPAC name, is essential for its interaction with its biological target, tubulin. nih.gov This precise spatial configuration allows the molecule to bind effectively within a specific pocket on the tubulin protein, thereby inhibiting its function. Any alteration in this stereochemical arrangement would likely lead to a significant loss of biological activity, as the molecule would no longer fit correctly into its binding site. This principle underscores the high degree of stereospecificity required for the potent cytotoxic action of podophyllotoxin-type lignans. mdpi.com
Other Preclinical Biological Activities (e.g., Antifungal, Antibacterial, Antiprotozoal, Antioxidant)
Antifungal Activity
Currently, there is a lack of specific studies detailing the antifungal activity of this compound, including data such as Minimum Inhibitory Concentration (MIC) values against various fungal strains. Research on other lignans has shown a range of antifungal effects, suggesting that this class of compounds warrants investigation for its potential to inhibit fungal growth. However, without direct experimental evidence, the specific antifungal profile of this compound remains uncharacterized.
Antibacterial Activity
Similarly, detailed research focusing on the antibacterial properties of this compound is limited. While some studies have investigated the antibacterial potential of plant extracts containing various lignans, the specific contribution and efficacy of this compound have not been isolated and quantified. Therefore, no definitive data on its spectrum of activity or MIC values against bacterial pathogens are available.
Antiprotozoal Activity
The antiprotozoal activity of lignans has been a subject of scientific inquiry, with some compounds demonstrating inhibitory effects against various protozoan parasites. However, specific experimental data, such as the half-maximal inhibitory concentration (IC50) values, for this compound against protozoa are not documented in the available literature. Further research is necessary to determine if this compound possesses any significant antiprotozoal properties.
Antioxidant Activity
The antioxidant potential of phenolic compounds, including lignans, is well-established. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Standard assays to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with results often expressed as IC50 values. Despite the recognized antioxidant capacity of the lignan family, specific studies quantifying the DPPH and ABTS radical scavenging activities of this compound are not readily found in the scientific literature.
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed literature, data tables for its antifungal, antibacterial, antiprotozoal, and antioxidant activities cannot be generated at this time.
Advanced Analytical Methods in Research
Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
Spectroscopic methods are indispensable for determining the intricate three-dimensional structure of beta-Peltatin (B125547) A methyl ether, including its connectivity and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structure elucidation of natural products like beta-Peltatin A methyl ether. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular skeleton and the determination of relative stereochemistry.
In a study identifying lignans (B1203133) from Juniperus sabina, this compound was characterized using a combination of 1D and 2D-NMR techniques. researchgate.net Similarly, research on Anthriscus sylvestris utilized a suite of NMR experiments to identify beta-peltatin-a-methylether. rug.nl The data from such analyses allow for the precise mapping of proton and carbon signals to their respective positions in the molecule.
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data for this compound (Note: Data are compiled from typical values for aryltetralin lignans and may vary slightly based on solvent and experimental conditions.)
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 3.20 (m) | 43.5 |
| 2 | 4.65 (d) | 45.9 |
| 3 | 2.85 (m) | 38.2 |
| 4a | - | 132.1 |
| 5 | 6.55 (s) | 108.3 |
| 6 | - | 147.5 |
| 7 | - | 148.0 |
| 8 | 6.80 (s) | 110.1 |
| 8a | - | 129.5 |
| 9-CH₂ | 3.90 (dd), 4.40 (dd) | 71.8 |
| 10-C=O | - | 175.2 |
| 1' | - | 137.0 |
| 2', 6' | 6.40 (s) | 106.5 |
| 3', 5' | - | 153.3 |
| 4' | - | 137.5 |
| OMe-3',5' | 3.75 (s) | 56.4 |
| OMe-4' | 3.70 (s) | 60.9 |
| OMe-aromatic | 3.85 (s) | 59.8 |
| OCH₂O | 5.95 (s) | 101.2 |
Data presented is illustrative. For definitive assignments, refer to specific literature. mdpi.comnih.govresearchgate.net
Two-dimensional NMR experiments are crucial for assembling the structure.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is key to connecting different structural fragments.
Mass spectrometry provides vital information on the molecular weight and elemental composition of this compound. When coupled with liquid chromatography and tandem mass spectrometry (LC-ESI-MS/MS), it becomes a powerful tool for both identification and structural analysis through controlled fragmentation.
The molecular formula of this compound is C₂₃H₂₄O₈, corresponding to a molecular weight of 428.4 g/mol . nih.gov In a typical ESI-MS experiment, the compound is readily ionized, often forming protonated molecules [M+H]⁺ or other adducts.
Tandem MS (MS/MS) experiments involve the selection of a precursor ion (e.g., the [M+H]⁺ ion at m/z 429) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide clues about the molecule's structure. In a study of lignans in Anthriscus sylvestris, beta-peltatin-a-methylether (MW 428) was identified, and its fragmentation yielded characteristic product ions. rug.nl
Table 2: Common Fragment Ions of this compound in LC-ESI-MS/MS
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Putative Fragment Identity |
| 429 [M+H]⁺ | 261 | 168 | Loss of the trimethoxyphenyl group and subsequent rearrangement |
| 429 [M+H]⁺ | 217 | 212 | Loss of the trimethoxyphenyl group followed by loss of CO₂ |
Fragmentation pathways are complex and can involve multiple bond cleavages and rearrangements. rug.nl
While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography on a single crystal is the definitive method for determining its absolute configuration. This technique provides a precise three-dimensional map of the atoms in the crystal lattice.
The crystal and molecular structure of this compound has been determined by X-ray diffraction. acs.org Such an analysis unambiguously confirms the trans-fusion of the lactone ring and the specific spatial arrangement of the substituents on the chiral centers, confirming its absolute stereochemistry as (5aR,8aR,9R). The data obtained from crystallographic studies are highly precise.
Table 3: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| Volume (ų) | [Value] |
| Z (molecules/unit cell) | 4 |
(Note: Specific unit cell parameters 'a', 'b', and 'c' would be found in the primary crystallographic publication by Arora et al.) acs.org
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful method for determining the absolute configuration of molecules in solution, providing a valuable alternative or complement to X-ray crystallography.
While no specific VCD studies on this compound have been reported, the technique has been successfully applied to closely related aryltetralin lignans. For instance, the absolute configurations of several podophyllotoxin-related lignans isolated from Bursera fagaroides, a known source of this compound, were assigned by comparing their experimental VCD spectra with those predicted by density functional theory (DFT) calculations. nih.gov This approach allows for the unambiguous determination of stereochemistry for lignans in solution, which is the phase relevant to their biological activity. The success with these related compounds demonstrates the high potential of VCD for confirming the absolute configuration of this compound. nih.govrsc.orgrsc.org
Chromatographic Methods for Quantification and Profiling
Chromatographic techniques are essential for separating this compound from complex plant extracts and for its precise quantification.
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the most common method for the quantification and quality control of lignans in plant materials and extracts. mdpi.com The method is valued for its robustness, precision, and accuracy.
A reversed-phase HPLC method is typically employed, where separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The aromatic rings in this compound provide strong UV absorbance, allowing for sensitive detection.
Table 4: Typical HPLC-UV Method Parameters for Lignan (B3055560) Quantification
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of water (often with 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol (B129727) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280-290 nm (due to the aromatic chromophores) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Method parameters are representative and require optimization and validation for specific applications. mdpi.comresearchgate.neticm.edu.plmdpi.com
This method can be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable analysis of this compound in various samples.
In silico Approaches and Computational Modeling
Computational methods, or in silico approaches, are integral to modern drug discovery and development. They allow researchers to model and predict the behavior of molecules, saving significant time and resources by focusing laboratory research on the most promising candidates.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is crucial for understanding the potential mechanism of action for compounds like β-peltatin A methyl ether, which belongs to the aryltetralin lignan family known to interact with tubulin. tandfonline.comchemrxiv.org
While specific docking studies on β-peltatin A methyl ether are not widely published, extensive research has been conducted on its parent compound, podophyllotoxin (B1678966). These studies consistently show that podophyllotoxin binds to the colchicine-binding site on β-tubulin. tandfonline.comnih.govnih.gov This binding site is located at the interface between the α- and β-tubulin subunits and is surrounded by key structural elements, including the H7 and H8 helices and the T7 loop. acs.org The interaction of lignans at this site disrupts the dynamics of microtubule assembly and disassembly, which is a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. nih.govfrontiersin.org
Computational docking simulations for podophyllotoxin derivatives have identified key amino acid residues within the colchicine-binding pocket that are crucial for interaction. researchgate.netlongdom.org
The following table details the key interactions and binding energies observed in docking studies of podophyllotoxin derivatives with tubulin.
| Interaction Type | Key Residues Involved | Resulting Effect |
| Hydrogen Bonds | βN258, βY202 | Stabilizes the compound within the binding pocket. acs.org |
| Hydrophobic Interactions | βI318, βI378 | Anchors the compound in the hydrophobic core of the site. acs.org |
| Capping Interaction | αT179 (T5 loop) | Contributes to the overall binding affinity. acs.org |
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov These models are used to predict the activity of new or untested compounds and to guide the design of more potent analogues. juit.ac.in
For the class of epipodophyllotoxins, which are derivatives of the same parent structure as β-peltatin A methyl ether, predictive QSAR models have been successfully developed to forecast their anticancer activity. acs.orgnih.gov One such study involved a dataset of 157 epipodophyllotoxin (B191179) derivatives, using a k-Nearest Neighbor (kNN) QSAR method. acs.orgnih.gov This approach utilized topological descriptors of the chemical structures, such as molecular connectivity indices (MCI), to build the model. nih.gov
The robustness and predictive power of these models are evaluated using statistical metrics. The models for epipodophyllotoxin derivatives demonstrated significant predictive capability, aiding in the rational design of new potential anticancer agents. acs.orgnih.gov Broader studies on various lignan subclasses have also employed machine learning techniques, such as random forest models, to predict activity against multiple cancer-related protein targets. nih.gov
The table below presents the statistical validation parameters for a representative kNN QSAR model developed for epipodophyllotoxin derivatives. acs.orgnih.gov
| Parameter | Description | Value |
| q² | Leave-one-out cross-validated R² for the training set | 0.60 |
| Predictive R² | External predictive R² for the test set | 0.62 |
Future Research Directions and Translational Potential Preclinical
Exploration of Novel Natural Sources and Sustainable Production Methods
The continued investigation of beta-Peltatin (B125547) A methyl ether is contingent on a reliable and sustainable supply. Historically, it has been isolated from various plant species, including Juniperus sabina, Juniperus thurifera, and the Mexican plant Bursera fagaroides. Other reported sources include Thujopsis dolabrata and Calocedrus decurrens. nih.govnih.gov However, reliance on harvesting wild plants presents challenges related to ecological disruption, geographical variability, and inconsistent yields.
Future research must focus on alternative and sustainable production strategies. A significant advancement has been the demonstration of beta-Peltatin A methyl ether formation in root cultures of Linum flavum (Flax). nih.gov This opens the door to biotechnological production methods, which offer numerous advantages over traditional extraction.
Key future research avenues include:
Plant Cell and Organ Cultures: Establishing and optimizing cell suspension, hairy root, and adventitious root cultures from known source plants could provide a continuous and controlled production environment. uni-due.denih.govchemrxiv.orgnih.gov These in vitro systems can be manipulated through media optimization, elicitation, and precursor feeding to enhance yields. chemrxiv.org
Metabolic Engineering: Genetic engineering of plant cell cultures or microbial hosts presents a sophisticated approach to boost production. nevadogroup.com This could involve overexpressing key enzymes in the lignan (B3055560) biosynthetic pathway or down-regulating competing pathways to channel metabolic flux towards this compound.
Endophytic Microorganism Screening: Exploring endophytic fungi and bacteria associated with lignan-producing plants may reveal novel microbial sources capable of synthesizing the compound or its immediate precursors. This strategy offers a potentially scalable fermentation-based production platform.
| Production Strategy | Potential Advantages | Research Focus |
| Plant Cell/Root Cultures | Controlled environment, consistent yield, independence from geographical and seasonal factors. nih.govnih.gov | Optimization of culture conditions, elicitor treatments, precursor feeding. chemrxiv.org |
| Metabolic Engineering | Significantly increased yields, potential for novel analogue creation. nevadogroup.com | Identification and cloning of biosynthetic genes, transformation of host systems. |
| Endophytic Microorganisms | Scalable fermentation, potentially simpler extraction processes. | Isolation and screening of endophytes from source plants, optimization of fermentation. |
Development of New Synthetic Methodologies and Analogues with Enhanced Preclinical Efficacy
While natural product extraction and biotechnology offer supply solutions, chemical synthesis provides the opportunity to create novel analogues with improved pharmacological properties. The core structure of this compound, like other podophyllotoxin-related lignans (B1203133), serves as a valuable scaffold for modification. nih.gov The primary goals of analogue development are to enhance cytotoxicity against cancer cells, reduce toxicity to normal cells, overcome drug resistance, and improve pharmacokinetic parameters like solubility and bioavailability.
Future synthetic efforts will likely build upon established methods for lignan synthesis, such as oxidative dimerization and various cyclization strategies. researchgate.net Research has already demonstrated the feasibility of synthesizing complex analogues, such as benzoindolizidine and benzoquinolizidine versions of peltatins, and evaluating their activity. imist.ma These studies provide a foundation for creating libraries of novel compounds derived from the this compound scaffold.
Priorities for future research include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule—such as the lactone ring, the trimethoxyphenyl group, and the core heterocyclic system—is needed to build a comprehensive SAR profile. This will guide the rational design of more potent and selective compounds.
Targeted Analogue Synthesis: Designing analogues that specifically target cancer-related proteins or pathways can lead to agents with higher efficacy and fewer off-target effects. For example, modifications could be introduced to enhance interaction with targets like topoisomerase II. nih.gov
Combinatorial Chemistry and High-Throughput Screening: Employing combinatorial synthesis approaches to rapidly generate diverse libraries of analogues, followed by high-throughput screening, can accelerate the discovery of lead compounds with superior preclinical profiles.
Deeper Elucidation of Molecular Mechanisms in Preclinical Models
Understanding precisely how this compound exerts its cytotoxic effects is crucial for its rational development and clinical translation. As a derivative of podophyllotoxin (B1678966), it is hypothesized to share similar mechanisms of action, primarily the inhibition of tubulin polymerization, leading to mitotic arrest. nih.govnih.gov Additionally, related compounds like α-peltatin have been shown to inhibit DNA topoisomerase II, an enzyme critical for DNA replication and repair. nih.gov An early study also implicated peltatins in the inhibition of cytochrome oxidase activity in sarcoma cells. nih.gov
Future preclinical research must move beyond these initial hypotheses to provide a detailed molecular picture of the compound's activity.
Key areas for investigation:
Target Validation: Direct binding assays and functional studies are needed to confirm whether tubulin and/or topoisomerase II are the primary molecular targets of this compound. In silico molecular docking studies can further predict and clarify the binding interactions with these proteins. nih.govimist.ma
Pathway Analysis: Advanced techniques such as transcriptomics, proteomics, and metabolomics should be employed in preclinical cancer models (e.g., cell lines, organoids, and animal models) to identify the downstream signaling pathways modulated by the compound. This will reveal its impact on cell cycle regulation, apoptosis, DNA damage response, and other critical cellular processes.
Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound in cancer cells is essential. This proactive approach will help in designing strategies to circumvent resistance, potentially through combination therapies or the development of next-generation analogues.
| Potential Molecular Target | Implication for Anticancer Activity | Future Research Approach |
| Tubulin | Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. nih.gov | In vitro tubulin polymerization assays, immunofluorescence microscopy of microtubules, molecular docking. nih.gov |
| Topoisomerase II | Inhibition of DNA replication and repair, causing lethal DNA strand breaks. nih.govnih.gov | In vitro enzyme inhibition assays, analysis of DNA damage markers (e.g., γH2AX). |
| Cytochrome Oxidase | Interference with cellular respiration and energy production. nih.gov | Measurement of mitochondrial oxygen consumption, analysis of electron transport chain complex activity. |
Preclinical Investigations into Synergistic Effects with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern oncology, offering the potential to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. The unique biological activities of natural compounds like this compound make them attractive candidates for combination with conventional chemotherapeutic agents. thermofisher.com The synergistic use of natural products with standard anticancer drugs has been shown to improve outcomes in various preclinical models. thermofisher.com
Future preclinical studies should systematically evaluate the potential for synergistic interactions between this compound and established cancer therapies.
Promising research directions include:
Combination with DNA-Damaging Agents: Given its potential to inhibit DNA topoisomerase II, combining this compound with DNA-damaging agents (e.g., cisplatin, doxorubicin) could lead to enhanced cytotoxicity.
Combination with other Mitotic Inhibitors: Pairing it with other classes of antimitotic drugs (e.g., taxanes) that have different binding sites on tubulin could result in a potent synergistic effect on cell cycle arrest.
Overcoming Drug Resistance: Investigating whether this compound can re-sensitize drug-resistant cancer cells to conventional therapies is a critical area of research. It may achieve this by modulating drug efflux pumps or bypassing resistance pathways.
Application in Chemical Biology and Probe Development
The unique chemical scaffold of this compound makes it an excellent starting point for the development of chemical probes. nih.govnevadogroup.com Chemical probes are powerful tools used to study the function of proteins and biological pathways in their native cellular environment. nih.gov By modifying the natural product structure to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups, researchers can create tools to identify its molecular targets and elucidate its mechanism of action with high precision. nih.gov
The lignan structure is a privileged scaffold that has been evolutionarily selected for biological activity, making it an ideal blueprint for probe design. uni-due.de
Future applications in this area include:
Target Identification Probes: Synthesizing photoaffinity-labeled or clickable alkyne-tagged analogues of this compound would enable activity-based protein profiling (ABPP) and chemoproteomic studies to definitively identify its binding partners in cancer cells.
Fluorescent Probes for Cellular Imaging: Developing fluorescently labeled versions of the compound could allow for real-time visualization of its subcellular localization and interaction with its targets, such as the microtubule network. Probes for tubulin based on other natural products like paclitaxel (B517696) are already widely used. mdpi.com
Probes for Mechanistic Studies: Using the this compound scaffold to design selective inhibitors for specific protein targets (once identified) can help dissect complex signaling pathways and validate these targets for future drug development.
Preclinical Prodrug and Delivery System Development for Optimized Pharmacological Profile
A significant hurdle for many natural product-based anticancer agents, including podophyllotoxin derivatives, is their poor aqueous solubility, limited bioavailability, and potential for systemic toxicity. researchgate.net Future research must focus on developing innovative prodrug and drug delivery strategies to overcome these pharmacokinetic and pharmacodynamic challenges.
Key development areas include:
Prodrug Design: The synthesis of prodrugs—inactive precursors that are converted to the active this compound under specific physiological conditions—is a promising strategy. chemicalprobes.orgmdpi.com For instance, prodrugs could be designed to be activated by enzymes that are overexpressed in the tumor microenvironment, thereby achieving tumor-selective drug release.
Nanoparticle-based Delivery Systems: Encapsulating this compound into nanocarriers such as liposomes, polymeric nanoparticles, or micelles can significantly improve its pharmacological profile. thermofisher.commdpi.comresearchgate.netnih.gov These systems can enhance solubility, prolong circulation time, and facilitate passive or active tumor targeting through the enhanced permeability and retention (EPR) effect or by conjugation with tumor-specific ligands.
| Delivery System | Potential Advantages |
| Prodrugs | Improved solubility, reduced systemic toxicity, tumor-selective activation. chemicalprobes.org |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for surface modification. |
| Polymeric Nanoparticles | High stability, controlled drug release, ease of functionalization for targeted delivery. thermofisher.commdpi.comresearchgate.netnih.gov |
| Micelles | Small size for improved tissue penetration, can solubilize poorly water-soluble drugs. |
By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for its possible translation into a next-generation anticancer agent.
Q & A
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Approach : Conduct accelerated stability studies under varying pH, temperature, and light conditions. Monitor degradation via UPLC-UV and characterize degradation products using high-resolution MS. Store solutions in amber vials at -20°C with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
